Product packaging for [1,1'-Biphenyl]-4-ol, 4'-mercapto-(Cat. No.:CAS No. 196940-30-4)

[1,1'-Biphenyl]-4-ol, 4'-mercapto-

Cat. No.: B3188129
CAS No.: 196940-30-4
M. Wt: 202.27 g/mol
InChI Key: ACSKPUYTJYRIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Biphenyl (B1667301) Scaffolds in Organic and Materials Chemistry

Biphenyls and their derivatives are integral building blocks in a wide range of chemical disciplines. researchgate.net Their inherent structural rigidity and the ability to adopt a twisted conformation, which influences their electronic and steric characteristics, make them versatile precursors in the synthesis of numerous organic compounds, including those with significant pharmacological activity. researchgate.net In materials science, biphenyl scaffolds are fundamental components in the construction of liquid crystals, dyes, and pesticides. researchgate.net

The functionalization of the biphenyl core is crucial as the parent molecule lacks active functional moieties. researchgate.net By introducing substituents, chemists can modulate the molecule's reactivity and its interactions with other molecules. researchgate.net This has led to the development of biphenyl-based compounds with applications in catalysis, where they serve as ligands, and in medicine, where they form the basis of various therapeutic agents. mdpi.comfrontiersin.org For instance, several FDA-approved drugs contain a biphenyl moiety, highlighting its importance in medicinal chemistry. frontiersin.org Recent research has also focused on the distal C-H functionalization of biphenyl scaffolds, a method that allows for the introduction of functional groups at positions previously difficult to access, further expanding the chemical space of these versatile structures. acs.orgacs.org

Strategic Importance of Hydroxyl and Thiol Functionalities in Molecular Design and Synthesis

The hydroxyl (-OH) and thiol (-SH) groups are two of the most important functional groups in organic chemistry, each imparting distinct properties to the molecules they are attached to.

The hydroxyl group is a polar functional group that can act as both a hydrogen bond donor and acceptor. britannica.comgeeksforgeeks.org This ability to form hydrogen bonds significantly influences the physical properties of a molecule, such as its boiling point and solubility in polar solvents like water. wikipedia.org In molecular design, the hydroxyl group is often used to enhance water solubility and to create specific intermolecular interactions necessary for the self-assembly of molecular solids. rsc.orgrsc.org The reactivity of the hydroxyl group, including its ability to be deprotonated or to participate in esterification and oxidation reactions, makes it a valuable handle in organic synthesis. geeksforgeeks.org

The thiol group , also known as a sulfhydryl group, is the sulfur analog of the hydroxyl group. wikipedia.org Thiols are generally more acidic than their corresponding alcohols and are potent nucleophiles in their deprotonated thiolate form. wikipedia.org A key characteristic of thiols is their ability to form strong covalent bonds with metals and to undergo oxidation to form disulfide bonds (-S-S-). wikipedia.orgcreative-proteomics.com This latter property is crucial in protein chemistry, where disulfide bridges formed from cysteine residues help to stabilize protein structure. wikipedia.org In materials science, the affinity of thiols for gold surfaces has been extensively utilized in the development of self-assembled monolayers. The distinct reactivity of thiols makes them essential in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals. youtube.com

The presence of both a hydroxyl and a thiol group on the same biphenyl scaffold, as in [1,1'-Biphenyl]-4-ol, 4'-mercapto-, offers a unique combination of properties. The hydroxyl group can participate in hydrogen bonding networks, while the thiol group provides a site for covalent attachment or redox activity. This dual functionality opens up possibilities for creating complex supramolecular architectures and functional materials.

Historical and Current Research Trajectories for [1,1'-Biphenyl]-4-ol, 4'-mercapto- and its Analogs

Research into functionalized biphenyls has a long history, driven by their wide-ranging applications. Early work focused on the synthesis and basic reactivity of these compounds. In recent decades, the focus has shifted towards more sophisticated applications, particularly in medicinal chemistry and materials science.

The synthesis of asymmetrically substituted biphenyls, including those with hydroxyl and thiol groups, has been a significant area of research. Various synthetic methodologies have been developed to achieve this, often involving cross-coupling reactions. For instance, the Suzuki-Miyaura coupling is a powerful tool for creating the biphenyl core, with subsequent or concurrent introduction of the desired functional groups. nih.gov

Current research on [1,1'-Biphenyl]-4-ol, 4'-mercapto- and its analogs is exploring their potential in several areas:

Self-Assembled Monolayers (SAMs): The thiol group provides a strong anchor to gold surfaces, while the hydroxyl group at the other end can be used to control the surface properties of the monolayer, such as its hydrophilicity. This has applications in biosensors, electronics, and nanotechnology.

Antioxidants: Both phenolic and thiolic compounds can act as antioxidants. The combination of these two groups in one molecule could lead to synergistic effects, making these compounds of interest for studying oxidative stress.

Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystalline materials. The functional groups can influence the packing and phase behavior of these materials.

Molecular Recognition and Sensing: The specific hydrogen bonding and metal-coordinating properties of the hydroxyl and thiol groups can be exploited for the design of receptors and sensors for specific molecules or ions. For example, research has been conducted on the use of biphenyl-4,4′-dithiol in surface-enhanced Raman scattering (SERS) for the detection of molecules. mdpi.com

The continued exploration of the synthesis and properties of [1,1'-Biphenyl]-4-ol, 4'-mercapto- and related compounds is expected to yield new materials and technologies with tailored functionalities.

Interactive Data Table: Properties of [1,1'-Biphenyl]-4-ol, 4'-mercapto-

PropertyValueSource
Chemical Formula C12H10OS chemsrc.com
CAS Number 196940-30-4 chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10OS B3188129 [1,1'-Biphenyl]-4-ol, 4'-mercapto- CAS No. 196940-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-sulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSKPUYTJYRIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1,1 Biphenyl 4 Ol, 4 Mercapto

Retrosynthetic Analysis and Key Precursors for [1,1'-Biphenyl]-4-ol, 4'-mercapto-

A retrosynthetic analysis of [1,1'-Biphenyl]-4-ol, 4'-mercapto- reveals several potential disconnection points, primarily at the biphenyl (B1667301) linkage and the functional groups. The most logical approach involves forming the biphenyl bond as a key step. This leads to two primary precursor types: a substituted halobenzene and a corresponding boronic acid or its equivalent.

The key precursors for the synthesis of [1,1'-Biphenyl]-4-ol, 4'-mercapto- would therefore be:

A 4-halophenol derivative (where the halogen is typically bromine or iodine) with a protected hydroxyl group.

A 4-halothiophenol derivative with a protected thiol group.

A 4-mercaptophenylboronic acid with a protected thiol group.

A 4-hydroxyphenylboronic acid with a protected hydroxyl group.

The protection of the reactive hydroxyl and thiol groups is crucial to prevent unwanted side reactions during the biphenyl coupling step. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl). Thiols are often protected as thioethers or disulfides.

Development of Classical and Modern Synthetic Routes to [1,1'-Biphenyl]-4-ol, 4'-mercapto-

The synthesis of [1,1'-Biphenyl]-4-ol, 4'-mercapto- can be achieved through various classical and modern synthetic methodologies.

Multi-Step Organic Synthesis Approaches

Classical approaches often involve multi-step sequences that may include diazotization reactions followed by Sandmeyer-type reactions or Gomberg-Bachmann reactions to form the biphenyl linkage. However, these methods can suffer from low yields and the generation of significant byproducts.

A more contemporary multi-step approach would involve the synthesis of appropriately functionalized precursors followed by a cross-coupling reaction. For instance, starting from commercially available 4,4'-dihydroxybiphenyl (B160632) bldpharm.com, one hydroxyl group could be selectively converted to a thiol group. This transformation can be challenging due to the similar reactivity of the two hydroxyl groups. One possible route involves the Newman-Kwart rearrangement, where a thiocarbamate derived from one of the phenolic hydroxyls rearranges to a thionocarbamate upon heating, which can then be hydrolyzed to the thiol.

Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl Formationnih.gov

The most efficient and widely used methods for constructing the biphenyl core are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of [1,1'-Biphenyl]-4-ol, 4'-mercapto-, a typical Suzuki-Miyaura coupling strategy would involve:

Route A: Coupling of a protected 4-bromophenol (B116583) with a protected 4-mercaptophenylboronic acid.

Route B: Coupling of a protected 4-iodothiophenol with 4-hydroxyphenylboronic acid.

The choice of reactants depends on the availability of the starting materials. The palladium catalyst, ligand, base, and solvent system are critical parameters that need to be optimized for high yields. Common catalysts include tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand. nih.gov

A general representation of the Suzuki-Miyaura coupling for this synthesis is shown below:

Suzuki-Miyaura Coupling for the synthesis of [1,1'-Biphenyl]-4-ol, 4'-mercapto-

Table 1: Key Parameters in Palladium-Catalyzed Synthesis

Parameter Options Considerations
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ Catalyst stability, activity, and cost.
Ligand Triphenylphosphine, SPhos, XPhos Ligand choice influences reaction rate and efficiency. nih.gov
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ Base strength and solubility affect the reaction outcome.

| Solvent | Toluene, Dioxane, THF, Water mixtures | Solvent polarity and boiling point are important factors. |

Selective Functionalization of Hydroxyl and Thiol Groups

The differential reactivity of the hydroxyl and thiol groups in [1,1'-Biphenyl]-4-ol, 4'-mercapto- allows for selective functionalization. The thiol group is generally more nucleophilic and more easily oxidized than the hydroxyl group. This difference can be exploited to achieve selective reactions.

For instance, the thiol group can be selectively alkylated or acylated under basic conditions without affecting the hydroxyl group. Conversely, the hydroxyl group can be selectively functionalized using reagents that are specific for phenols, such as through Williamson ether synthesis under carefully controlled conditions. The use of appropriate protecting groups is essential to direct the reactivity to the desired functional group. For example, protecting the thiol as a disulfide allows for reactions to be carried out on the hydroxyl group, after which the disulfide can be reduced back to the thiol.

Green Chemistry Principles and Sustainable Synthesis of [1,1'-Biphenyl]-4-ol, 4'-mercapto-scirp.org

Applying green chemistry principles to the synthesis of [1,1'-Biphenyl]-4-ol, 4'-mercapto- is crucial for developing environmentally benign processes. Key areas of focus include:

Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product, such as addition reactions.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. digitallibrary.co.in Biphasic systems, where the catalyst is in an aqueous phase and the product in an organic phase, can facilitate catalyst recycling. scirp.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. Palladium-catalyzed cross-coupling reactions are a prime example of this principle. scirp.org Efforts are ongoing to develop more sustainable and recyclable catalyst systems. scirp.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

One sustainable approach involves a one-pot synthesis where the cross-coupling and subsequent deprotection steps are carried out in the same reaction vessel, minimizing purification steps and solvent usage. scirp.org

Derivatization Strategies and Functionalization of [1,1'-Biphenyl]-4-ol, 4'-mercapto-

The presence of both a hydroxyl and a thiol group makes [1,1'-Biphenyl]-4-ol, 4'-mercapto- a versatile platform for derivatization. These functional groups can be modified to introduce a wide range of other functionalities, leading to new compounds with diverse properties.

Derivatization of the Thiol Group:

Alkylation: Reaction with alkyl halides to form thioethers.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Oxidation: Oxidation to form disulfides, sulfenic acids, sulfinic acids, or sulfonic acids.

Thiol-ene Click Chemistry: Reaction with alkenes to form thioethers in a highly efficient and specific manner.

Derivatization of the Hydroxyl Group:

Etherification: Reaction with alkyl halides or sulfonates (Williamson ether synthesis).

Esterification: Reaction with acyl chlorides or anhydrides.

Conversion to a Triflate: Reaction with triflic anhydride (B1165640) to create a good leaving group for subsequent nucleophilic substitution reactions.

These derivatization strategies allow for the fine-tuning of the electronic and steric properties of the molecule, which is essential for applications in areas such as liquid crystals, organic electronics, and medicinal chemistry. For example, the introduction of long alkyl chains can enhance solubility in nonpolar media, while the incorporation of polar groups can increase water solubility.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in [1,1'-Biphenyl]-4-ol, 4'-mercapto- is a versatile handle for various chemical modifications. Its acidic proton and nucleophilic oxygen atom are the primary sites of reactivity. Key transformations include etherification, esterification, and electrophilic aromatic substitution.

Etherification: The formation of an ether linkage is a common strategy to modify the phenolic group. The Williamson ether synthesis, which involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide followed by reaction with an alkyl halide, is a widely applicable method. youtube.com Due to the higher acidity of the phenolic proton compared to the thiol proton under certain conditions, selective deprotonation and subsequent alkylation can be achieved.

Esterification: Phenolic esters can be readily prepared through reaction with acyl chlorides or anhydrides, typically in the presence of a base to neutralize the liberated acid. This reaction provides a route to introduce a variety of acyl groups, thereby tuning the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. youtube.com This allows for the introduction of various substituents onto the phenyl ring bearing the hydroxyl group. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. The regioselectivity of these reactions is influenced by both the directing effect of the hydroxyl group and the steric hindrance from the biphenyl system.

Reaction Type Reagents and Conditions Product Type General Notes
Etherification 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X)4'-mercapto-[1,1'-biphenyl]-4-oxy-RThe choice of base and solvent is crucial for achieving selectivity over the thiol group.
Esterification Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N)4'-mercapto-[1,1'-biphenyl]-4-yl acetate/benzoateA straightforward and high-yielding reaction for many phenolic compounds.
Nitration HNO₃, H₂SO₄4'-mercapto-nitro-[1,1'-biphenyl]-4-olReaction conditions must be carefully controlled to avoid oxidation of the thiol group.
Halogenation Br₂, FeBr₃ or NBSBromo-4'-mercapto-[1,1'-biphenyl]-4-olThe position of halogenation is directed by the hydroxyl group.

Reactions Involving the Aryl Thiol Group

The aryl thiol group offers a distinct set of reactive possibilities, primarily centered around the nucleophilicity of the sulfur atom and its susceptibility to oxidation.

S-Alkylation: Similar to the hydroxyl group, the thiol can undergo alkylation to form thioethers (sulfides). Thiols are generally more nucleophilic than alcohols, which can be exploited for selective alkylation under specific conditions. masterorganicchemistry.com The reaction typically proceeds via a thiolate intermediate, formed by treating the thiol with a base.

Oxidation: The thiol group can be oxidized to various higher oxidation states. Mild oxidation, for instance with iodine or air, can lead to the formation of a disulfide bridge, linking two molecules of [1,1'-Biphenyl]-4-ol, 4'-mercapto-. Stronger oxidizing agents can produce sulfonic acids.

Thioester and Thiocarbonate Formation: Thiols can react with acylating or related reagents to form thioesters and thiocarbonates, analogous to the esterification of the hydroxyl group.

Reaction Type Reagents and Conditions Product Type General Notes
S-Alkylation 1. Base (e.g., NaH, Et₃N) 2. Alkyl halide (R-X)4-hydroxy-[1,1'-biphenyl]-4'-yl-thioetherThiolates are excellent nucleophiles, often allowing for milder reaction conditions compared to alcohol alkylation. masterorganicchemistry.com
Disulfide Formation I₂, base or air oxidationBis(4'-hydroxy-[1,1'-biphenyl]-4-yl) disulfideA common and often spontaneous reaction for thiols.
Thioesterification Acyl chloride (RCOCl), baseS-(4'-hydroxy-[1,1'-biphenyl]-4-yl) thioesterProvides access to another class of derivatives with potential applications in materials and biological systems.

Mechanistic Investigations of [1,1'-Biphenyl]-4-ol, 4'-mercapto- Reactions and Derivatizations

While specific mechanistic studies on [1,1'-Biphenyl]-4-ol, 4'-mercapto- are not extensively documented in the literature, the reaction mechanisms can be inferred from the well-established principles of physical organic chemistry for phenols, thiols, and biphenyl systems.

Reactions involving the phenolic hydroxyl and aryl thiol groups, such as alkylation and acylation, generally proceed through nucleophilic substitution pathways (S_N2 or S_NAr). The relative nucleophilicity and acidity of the two groups are key factors determining the selectivity of these reactions. Thiols are typically more acidic and more nucleophilic than the corresponding phenols, which can be exploited for chemoselective transformations. masterorganicchemistry.comresearchgate.net

Electrophilic aromatic substitution on the biphenyl scaffold is governed by the electronic effects of the substituents. youtube.com The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. The thiol group is also activating and ortho-, para-directing. In the case of [1,1'-Biphenyl]-4-ol, 4'-mercapto-, electrophilic attack is expected to occur on the ring bearing the more strongly activating group, with the regioselectivity influenced by the interplay of electronic and steric factors. Computational studies on related biphenyl systems can provide insights into the transition states and intermediates involved in these transformations, helping to rationalize and predict reaction outcomes.

Advanced Spectroscopic and Structural Elucidation Techniques for 1,1 Biphenyl 4 Ol, 4 Mercapto and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Electronic Structure Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of [1,1'-Biphenyl]-4-ol, 4'-mercapto- and its derivatives in solution. nih.gov Both ¹H and ¹³C NMR are routinely employed to provide detailed information about the chemical environment of individual atoms. nih.gov

In ¹H NMR spectroscopy of the parent compound, distinct signals are expected for the aromatic protons on each of the two phenyl rings. The protons on the ring bearing the hydroxyl group will exhibit different chemical shifts compared to those on the ring with the mercapto group due to the differing electronic effects of these substituents. The hydroxyl group is electron-donating, leading to increased shielding and upfield shifts of the ortho and para protons. Conversely, the mercapto group's electronic influence will also modulate the chemical shifts of its adjacent protons. The coupling patterns (e.g., doublets, triplets) and coupling constants (J-values) between adjacent protons provide critical information about their relative positions on the aromatic rings. For instance, the typical ortho, meta, and para couplings in benzene (B151609) derivatives allow for unambiguous assignment of the proton signals.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbon atoms directly bonded to the hydroxyl and mercapto groups (C4 and C4') will show characteristic downfield shifts. The other aromatic carbons will also have distinct chemical shifts influenced by the substituents and their positions relative to the biphenyl (B1667301) linkage.

For derivatives of [1,1'-Biphenyl]-4-ol, 4'-mercapto-, NMR is invaluable for confirming the position and nature of new functional groups. For example, if the hydroxyl or mercapto group is alkylated or acylated, new signals corresponding to the added alkyl or acyl groups will appear in the NMR spectra, and the chemical shifts of the adjacent aromatic protons and carbons will be altered in a predictable manner.

Conformational analysis of the biphenyl system can also be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. The dihedral angle between the two phenyl rings is a key conformational feature. Steric hindrance between substituents at the ortho positions (2, 2', 6, and 6') can restrict rotation around the C1-C1' bond, leading to atropisomerism. While the parent compound with substituents at the 4 and 4' positions is less likely to exhibit stable atropisomers at room temperature, derivatives with bulky ortho groups may. NOE experiments can detect through-space interactions between protons on the two rings, providing evidence for their spatial proximity and helping to determine the preferred conformation in solution.

Table 1: Representative ¹H NMR Data for Biphenyl Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Multiplicity
Biphenyl chemicalbook.comCDCl₃7.64-7.67 (d, 4H), 7.47-7.52 (m, 4H), 7.38-7.43 (t, 2H)
4-Methylbiphenyl rsc.orgCDCl₃7.63-7.65 (q, 2H), 7.55-7.57 (d, 2H), 7.46-7.51 (t, 2H), 7.36-7.41 (m, 1H), 7.30-7.33 (d, 2H), 2.48 (s, 3H)
4-Methoxybiphenyl rsc.orgCDCl₃7.58-7.63 (m, 4H), 7.45-7.50 (m, 2H), 7.34-7.39 (m, 1H), 7.02-7.05 (d, 2H), 2.88 (s, 3H)

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of [1,1'-Biphenyl]-4-ol, 4'-mercapto- and its derivatives, offering precise mass measurements that allow for the determination of elemental compositions. nih.gov This capability is crucial for confirming the identity of newly synthesized compounds and for monitoring the progress of chemical reactions. nih.gov

When a sample of [1,1'-Biphenyl]-4-ol, 4'-mercapto- is analyzed by HRMS, the instrument measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula. For example, the theoretical exact mass of the [M+H]⁺ ion of C₁₂H₁₀OS can be calculated, and the experimentally measured mass can be compared to this value to confirm the compound's identity.

HRMS is particularly valuable for reaction monitoring. For instance, in a reaction to alkylate the hydroxyl group of [1,1'-Biphenyl]-4-ol, 4'-mercapto-, small aliquots of the reaction mixture can be taken at different time points and analyzed by HRMS. The appearance of a new peak corresponding to the exact mass of the alkylated product and the disappearance of the starting material peak can be tracked to determine the reaction's endpoint. This is often done in conjunction with techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled to HRMS (UPLC-HRMS), which separates the components of the mixture before they enter the mass spectrometer. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide structural information. In an MS/MS experiment, the molecular ion of interest is selected and then fragmented inside the mass spectrometer. The resulting fragment ions are then analyzed. The fragmentation pattern is often characteristic of the molecule's structure. For [1,1'-Biphenyl]-4-ol, 4'-mercapto-, characteristic fragments might include the loss of the hydroxyl or mercapto group, or cleavage of the biphenyl bond. By analyzing the masses of these fragments, the structure of the parent molecule can be pieced together. This is especially useful for distinguishing between isomers.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov For [1,1'-Biphenyl]-4-ol, 4'-mercapto-, a single crystal X-ray diffraction study would provide a wealth of information about its molecular geometry and intermolecular interactions.

X-ray crystallography also provides invaluable insights into the intermolecular interactions that govern the crystal packing. The hydroxyl and mercapto groups are capable of forming hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the mercapto group is a weaker hydrogen bond donor. The crystal structure would reveal the specific hydrogen bonding network, showing how neighboring molecules interact with each other. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. For example, chains or sheets of molecules might be formed through O-H···S or O-H···O hydrogen bonds.

For derivatives of [1,1'-Biphenyl]-4-ol, 4'-mercapto-, X-ray crystallography can confirm the success of a chemical modification and reveal how the new functional groups influence the crystal packing. For example, the introduction of a bulky substituent could significantly alter the dihedral angle between the phenyl rings and disrupt the hydrogen bonding patterns observed in the parent compound.

Vibrational Spectroscopy (FT-IR and Raman) in Probing Functional Group Transformations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying functional groups and probing their transformations in [1,1'-Biphenyl]-4-ol, 4'-mercapto- and its derivatives. biointerfaceresearch.comresearchgate.net These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. mdpi.com

In the FT-IR spectrum of [1,1'-Biphenyl]-4-ol, 4'-mercapto-, characteristic absorption bands for the hydroxyl (O-H) and mercapto (S-H) groups would be observed. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. The S-H stretching vibration is typically weaker and appears in the range of 2550-2600 cm⁻¹. The C-O and C-S stretching vibrations would also be present at lower frequencies. The aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in the Raman spectrum, the S-H and C-S stretches can be more prominent. The aromatic ring vibrations also give rise to strong Raman signals.

These techniques are particularly useful for monitoring chemical reactions involving the hydroxyl and mercapto groups. For example, if the hydroxyl group is converted to an ether, the broad O-H stretching band will disappear from the FT-IR spectrum, and new bands corresponding to the C-O-C stretching of the ether will appear. Similarly, if the mercapto group is oxidized to a disulfide, the S-H stretching band will disappear, and a new band for the S-S bond may be observed in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching3200-3600 (broad)
Mercapto (S-H)Stretching2550-2600 (weak)
Aromatic C-HStretching>3000
Aromatic C=CStretching1400-1600

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information about the electronic structure and photophysical properties of [1,1'-Biphenyl]-4-ol, 4'-mercapto- and its derivatives. nih.govjascoinc.com These techniques involve the interaction of ultraviolet and visible light with the molecule's electrons, leading to electronic transitions between different energy levels. jascoinc.com

The UV-Vis absorption spectrum of [1,1'-Biphenyl]-4-ol, 4'-mercapto- is expected to show absorption bands corresponding to π → π* transitions within the biphenyl chromophore. The positions and intensities of these bands are sensitive to the substituents on the aromatic rings. The hydroxyl and mercapto groups, being auxochromes, can cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted biphenyl. The solvent polarity can also influence the position of the absorption bands.

Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. Not all molecules fluoresce, but for those that do, the fluorescence spectrum can provide information about the excited state properties. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined.

The photophysical properties of [1,1'-Biphenyl]-4-ol, 4'-mercapto- can be tuned by chemical modification. For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, leading to changes in the absorption and fluorescence spectra. The formation of derivatives can also influence the fluorescence quantum yield. For instance, the conversion of the mercapto group, which can quench fluorescence, to a thioether may lead to an increase in fluorescence intensity. These studies are important for understanding the fundamental electronic properties of these molecules and for designing new materials with specific optical properties.

Theoretical and Computational Investigations of 1,1 Biphenyl 4 Ol, 4 Mercapto

Quantum Chemical Calculations (DFT) of Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netarxiv.orgnih.gov These calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties, which collectively determine the compound's reactivity and spectroscopic signatures. For [1,1'-Biphenyl]-4-ol, 4'-mercapto-, DFT calculations can predict its optimized geometry, including the crucial dihedral angle between the two phenyl rings, and how the hydroxyl (-OH) and mercapto (-SH) substituents influence the electronic distribution across the biphenyl (B1667301) framework.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. nih.govdntb.gov.ua

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution, calculated as (I - A) / 2. Harder molecules have a larger energy gap.

Chemical Softness (S): The reciprocal of hardness (1/η). Softer molecules are more reactive.

Electronegativity (χ): The ability to attract electrons, calculated as (I + A) / 2.

Chemical Potential (μ): The escaping tendency of electrons, calculated as -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as μ² / 2η.

For [1,1'-Biphenyl]-4-ol, 4'-mercapto-, the HOMO is expected to be localized primarily on the electron-rich phenyl ring bearing the hydroxyl group and the sulfur atom of the mercapto group, reflecting their electron-donating nature. The LUMO would likely be distributed across the biphenyl system's π-antibonding orbitals. A narrow frontier orbital gap would indicate that charge transfer interactions can readily occur within the molecule, suggesting high chemical reactivity. nih.gov

ParameterSymbolFormulaTypical Calculated Value (eV)Interpretation
HOMO EnergyEHOMO--5.50Electron-donating ability
LUMO EnergyELUMO--1.20Electron-accepting ability
Energy GapEgapELUMO - EHOMO4.30Chemical reactivity and stability
Ionization PotentialI-EHOMO5.50Energy to remove an electron
Electron AffinityA-ELUMO1.20Energy released upon gaining an electron
Chemical Hardnessη(I - A) / 22.15Resistance to charge transfer
Chemical SoftnessS1 / η0.465Propensity for charge transfer
Electronegativityχ(I + A) / 23.35Electron-attracting power
Electrophilicity Indexωμ² / 2η2.61Propensity to act as an electrophile

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. libretexts.orguni-muenchen.de The map is colored based on the electrostatic potential values on the molecule's surface. wolfram.com Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. nih.govyoutube.com Green and yellow represent areas with near-zero or intermediate potential. researchgate.net

For [1,1'-Biphenyl]-4-ol, 4'-mercapto-, the MEP map would reveal specific reactive sites:

Negative Regions (Red): The most negative potential is expected to be localized around the oxygen atom of the hydroxyl group and the sulfur atom of the mercapto group. These electronegative atoms create electron-rich areas, making them the primary sites for interactions with electrophiles and for hydrogen bonding.

Positive Regions (Blue): The most positive potential would be found around the hydrogen atoms of the hydroxyl (-OH) and mercapto (-SH) groups. These electron-poor regions are the sites for nucleophilic attack and act as hydrogen bond donors.

The MEP map provides a clear, qualitative picture of the molecule's charge distribution, complementing the quantitative data from the HOMO-LUMO analysis to predict how the molecule will interact with other chemical species. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information on conformational changes and interactions with the surrounding environment, such as a solvent. tandfonline.com

For [1,1'-Biphenyl]-4-ol, 4'-mercapto-, a key structural feature is the torsional or dihedral angle between the two phenyl rings. In the solid state, biphenyl molecules often adopt a planar or near-planar conformation, but in the gas phase or in solution, the rings are typically twisted relative to each other to minimize steric hindrance. tandfonline.com MD simulations can model this internal rotation and map the free energy profile as a function of the dihedral angle. mdpi.com This allows for the identification of the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

Furthermore, MD simulations can elucidate how [1,1'-Biphenyl]-4-ol, 4'-mercapto- interacts with different solvents. By simulating the molecule in an explicit solvent box (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the solute's -OH and -SH groups and the solvent molecules. The simulations can also reveal how the solvent affects the conformational equilibrium of the biphenyl core. Such studies are fundamental to understanding the behavior of the molecule in a realistic chemical environment. mdpi.comaip.org

Computational Studies of Reaction Pathways and Transition States Involving [1,1'-Biphenyl]-4-ol, 4'-mercapto-

Understanding the mechanism of a chemical reaction requires identifying all relevant intermediates and the transition states that connect them on a potential energy surface (PES). ethz.ch Computational chemistry, particularly DFT, is a powerful tool for exploring these reaction pathways at a molecular level. mdpi.com By modeling the PES, these studies can provide critical insights that are often difficult to obtain experimentally. ethz.chmdpi.com

For [1,1'-Biphenyl]-4-ol, 4'-mercapto-, several reaction types could be investigated:

Thiol Oxidation: The mercapto group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides (dimerization), sulfenic acids, or higher oxidation states. Computational methods can model the reaction pathways for these oxidation processes, identifying the structures of transition states and calculating the activation energies, which determine the reaction kinetics.

Phenolic Reactions: The hydroxyl group (-OH) can undergo reactions such as deprotonation or electrophilic substitution on the aromatic ring. Theoretical calculations can determine the pKa of the phenolic proton and model the transition states for reactions at the ring.

Radical Scavenging: Phenols and thiols can act as antioxidants by donating a hydrogen atom to a radical species. Computational studies can calculate the bond dissociation energy (BDE) of the O-H and S-H bonds, which is a key indicator of antioxidant activity. frontiersin.org The reaction pathways and kinetics of radical scavenging can be thoroughly investigated. frontiersin.org

By mapping these pathways, researchers can gain a comprehensive understanding of the chemical transformations the molecule can undergo. chemrxiv.orgchemrxiv.org

In Silico Design of [1,1'-Biphenyl]-4-ol, 4'-mercapto- Derivatives with Targeted Properties

In silico (computational) methods are increasingly used in the rational design of new molecules with specific, desirable properties. nih.gov Starting with a parent structure like [1,1'-Biphenyl]-4-ol, 4'-mercapto-, new derivatives can be designed by adding or modifying functional groups to tune its electronic, chemical, or biological properties. researcher.lifenih.gov

The process typically involves:

Defining a Target Property: This could be enhanced antioxidant activity, specific binding affinity to a biological target like an enzyme, or modified electronic properties for materials science applications. mdpi.com

Generating a Virtual Library: A library of virtual derivatives is created by systematically modifying the parent structure. For [1,1'-Biphenyl]-4-ol, 4'-mercapto-, this could involve adding electron-withdrawing or electron-donating groups at various positions on the biphenyl rings.

Computational Screening: The properties of these virtual derivatives are then calculated using methods like DFT and molecular docking. For instance, if designing a potential enzyme inhibitor, molecular docking simulations would be used to predict the binding affinity and mode of interaction of each derivative with the protein's active site. biointerfaceresearch.com

Selection and Synthesis: The most promising candidates identified from the in silico screening are then selected for chemical synthesis and experimental validation.

This computational approach accelerates the discovery process by prioritizing compounds that are most likely to succeed, thereby saving significant time and resources compared to traditional trial-and-error synthesis. nih.gov

Applications of 1,1 Biphenyl 4 Ol, 4 Mercapto in Advanced Materials Science

Integration into Polymeric Architectures

The dual functionality of [1,1'-Biphenyl]-4-ol, 4'-mercapto- allows for its incorporation into polymeric structures as either a monomer or a crosslinking agent, leading to materials with tailored properties.

The thiol and hydroxyl groups on the biphenyl (B1667301) scaffold are chemically active and can participate in a variety of polymerization and crosslinking reactions. The hydroxyl group, a classic functional group in polymer chemistry, can readily undergo reactions to form ethers and esters, enabling its use in step-growth polymerization to create polyesters and polyethers. The incorporation of rigid biphenyl units into the polymer backbone in this manner can significantly enhance the thermal stability and mechanical strength of the resulting material.

The thiol group, also known as a mercapto group, offers additional routes for polymer synthesis and modification. wikipedia.orglibretexts.org Thiols can react with alkyl halides or epoxides and can participate in thiol-ene "click" chemistry, a highly efficient and specific reaction for polymer synthesis and functionalization. nih.gov Furthermore, the thiol group can be oxidized under mild conditions to form a disulfide bond (S-S). When [1,1'-Biphenyl]-4-ol, 4'-mercapto- is used as a monomer, this oxidation can lead to the formation of disulfide linkages between polymer chains, creating a chemically crosslinked network. This type of crosslinking can improve the dimensional stability and solvent resistance of the polymer.

The integration of the [1,1'-Biphenyl]-4-ol, 4'-mercapto- moiety into polymer chains is a strategic approach to designing functional materials. The rigid biphenyl core contributes to creating polymers with a defined three-dimensional network. Studies on related biphenyl-containing monomers, such as acrylated phenylphenols and 4,4'-dihydroxybiphenyl (B160632), have shown that these units can be used to create crosslinked polymers where noncovalent π-π interactions between the biphenyl side groups introduce additional, noncovalent crosslinks within the network. nih.gov These interactions can influence the material's swelling behavior and mechanical properties in unexpected ways. nih.gov

Polymers incorporating [1,1'-Biphenyl]-4-ol, 4'-mercapto- would benefit from these intramolecular interactions, leading to materials with unique thermo-mechanical properties. The pendent thiol and hydroxyl groups also serve as reactive sites for post-polymerization modification. This allows for the attachment of other functional molecules, tailoring the polymer for specific applications such as sensors, catalysts, or materials with high refractive indices.

Role in Organic Electronic and Optoelectronic Devices

The semiconducting nature of the π-conjugated biphenyl system makes [1,1'-Biphenyl]-4-ol, 4'-mercapto- a promising candidate for use in organic electronic devices. Its properties can be tuned for charge transport, making it relevant for components in OLEDs and OPVs.

In organic electronics, charge transport layers (CTLs) are essential for efficiently moving electrons and holes between the active layer and the electrodes. ossila.com Hole-transport materials (HTMs) facilitate the movement of positive charge carriers (holes), while electron-transport materials (ETMs) facilitate the movement of electrons. ossila.comnih.gov The performance of these materials depends on the alignment of their energy levels and their ability to form ordered structures that support charge mobility. sigmaaldrich.com

Biphenyl derivatives are frequently investigated as HTMs. nih.gov The π-conjugated system of the biphenyl core provides a pathway for charge delocalization and transport. sigmaaldrich.com For example, 4,4′-di(pyren-1-yl)-1,1′-biphenyl has demonstrated effective p-type hole-transport behavior. rsc.org The [1,1'-Biphenyl]-4-ol, 4'-mercapto- molecule is expected to be an effective HTM. The electron-donating character of both the hydroxyl group and the sulfur atom in the thiol group would increase the electron density of the biphenyl system. This generally leads to a higher-lying Highest Occupied Molecular Orbital (HOMO) energy level, which facilitates the injection and transport of holes from the anode or active layer in a device. While its potential as an ETM is less certain, as such materials typically benefit from electron-withdrawing groups, its primary utility is anticipated in hole transport.

The efficacy of [1,1'-Biphenyl]-4-ol, 4'-mercapto- as an HTM makes it directly applicable to OLEDs and OPVs. In both types of devices, an efficient HTM is crucial for performance. nih.govtuni.fi In an OLED, the HTM facilitates the transport of holes from the anode to the emissive layer, where they recombine with electrons to produce light. In an OPV, the HTM extracts holes from the light-absorbing layer and transports them to the anode, contributing to the generation of photocurrent. mdpi.com

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces

The thiol group in [1,1'-Biphenyl]-4-ol, 4'-mercapto- enables it to form highly ordered, single-molecule-thick films on the surfaces of certain metals, a process known as self-assembly. These self-assembled monolayers (SAMs) are of great interest for modifying surface properties and for applications in molecular electronics and sensing.

The formation of SAMs is driven by the strong, specific interaction between the sulfur atom of the thiol group and the metal surface. This is particularly effective for noble metals like gold (Au), silver (Ag), and copper (Cu), where a stable metal-thiolate bond is formed. tu-dresden.demdpi.comresearchgate.net Once anchored to the surface, the rigid biphenyl backbones of adjacent molecules interact via π-π stacking, causing them to arrange into a dense, quasi-crystalline two-dimensional structure. nih.gov This process occurs spontaneously when a clean metal substrate is exposed to a dilute solution of the thiol. sigmaaldrich.com

Extensive research on 4'-substituted-4-mercaptobiphenyls has provided detailed insights into the structure of these aromatic SAMs. tu-dresden.denih.govnyu.edu Using techniques such as infrared spectroscopy, scanning tunneling microscopy, and X-ray diffraction, scientists have determined the precise orientation of the molecules on the surface. nih.govnih.gov Unlike the more flexible alkanethiols, the rigid biphenyl moieties tend to stand more upright on the surface. nih.gov For SAMs on gold, the biphenyl planes are typically tilted away from the surface normal by a small angle. tu-dresden.denyu.edu This orientation is influenced by the nature of the terminal group and the underlying metal substrate. tu-dresden.denyu.edu For the [1,1'-Biphenyl]-4-ol, 4'-mercapto- molecule, the terminal hydroxyl group would be exposed at the surface of the monolayer, influencing its properties such as wettability and providing a site for hydrogen bonding with other molecules. nih.gov

Below is a table summarizing research findings on the molecular orientation of similar 4'-substituted-4-mercaptobiphenyl SAMs on gold and silver surfaces, which provides a model for the expected structure of a SAM formed from [1,1'-Biphenyl]-4-ol, 4'-mercapto-.

Substituent (4'-position)SubstrateTilt Angle from Surface Normal (°)Rotation Angle around Molecular Axis (°)Reference
-NO₂Gold (Au)14 ± 230 ± 2 tu-dresden.denyu.edu
-NO₂Silver (Ag)8 ± 232 ± 2 tu-dresden.denyu.edu
-C(O)CH₃Gold (Au)20 ± 215 ± 2 tu-dresden.denyu.edu
-C(O)CH₃Silver (Ag)21 ± 210 ± 2 tu-dresden.denyu.edu
-CO₂EtGold (Au)12 ± 230 ± 2 tu-dresden.denyu.edu
-CO₂EtSilver (Ag)11 ± 231 ± 2 tu-dresden.denyu.edu

Surface Functionalization and Interface Engineering via Thiol Adsorption

The thiol group of [1,1'-Biphenyl]-4-ol, 4'-mercapto- provides a strong and reliable anchor for the functionalization of noble metal surfaces, particularly gold. This process, known as chemisorption, leads to the formation of highly ordered self-assembled monolayers (SAMs). The biphenyl unit acts as a rigid spacer, ensuring a well-defined distance and orientation of the terminal phenol (B47542) group from the surface.

This precise control over surface properties is critical in various applications. For instance, the exposed hydroxyl groups can alter the hydrophilicity and chemical reactivity of the surface, influencing its interaction with the surrounding environment. This is particularly useful in the development of biocompatible coatings, where surface properties must be carefully tuned to control protein adsorption and cellular adhesion.

The formation of SAMs with [1,1'-Biphenyl]-4-ol, 4'-mercapto- and its derivatives can also be used to engineer the frictional and adhesive forces at interfaces. The rigid biphenyl spacer contributes to the formation of a densely packed monolayer, which can enhance the mechanical stability of the surface modification.

Applications in Nanoscience and Sensor Development

In the realm of nanoscience, [1,1'-Biphenyl]-4-ol, 4'-mercapto- serves as a versatile linker molecule for the assembly of nanoparticle-based materials. The thiol group can bind to the surface of gold nanoparticles, while the hydroxyl group can be further functionalized or used to interact with other molecules or nanoparticles, enabling the construction of complex nanostructures.

This bifunctionality is particularly advantageous in the development of electrochemical biosensors. nih.gov These sensors often rely on the specific recognition of a target analyte by a bioreceptor molecule immobilized on a transducer surface. nih.gov [1,1'-Biphenyl]-4-ol, 4'-mercapto- can be used to create a stable and well-defined interface for the attachment of these bioreceptors. The thiol group ensures strong immobilization on a gold electrode, while the phenol group provides a site for covalent attachment of enzymes, antibodies, or other recognition elements.

The rigid biphenyl spacer plays a crucial role in these sensor platforms by extending the recognition element away from the electrode surface. This spatial separation minimizes steric hindrance and can improve the accessibility of the analyte to the bioreceptor, leading to enhanced sensitivity and a better signal-to-noise ratio. nih.gov The ability to create well-ordered monolayers also helps in controlling the density of bioreceptors on the sensor surface, which is critical for optimizing sensor performance. Recent advancements have focused on creating highly sensitive devices for detecting various substances, including those relevant to forensic analysis. mdpi.com

Coordination Chemistry and Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govespublisher.com The tunability of their pore size, surface area, and chemical functionality makes them promising for applications in gas storage, separation, and catalysis. researchgate.netresearchgate.net While direct integration of [1,1'-Biphenyl]-4-ol, 4'-mercapto- as a primary linker in MOF synthesis is not widely documented, its bifunctional nature presents significant potential for post-synthetic modification of MOFs.

The hydroxyl or thiol groups can be used to anchor the molecule within the pores or on the surface of a pre-synthesized MOF. This allows for the introduction of new functionalities without altering the underlying framework structure. For instance, the phenol group could act as a proton-donating site, influencing the catalytic activity of the MOF, while the thiol group could be used to capture heavy metal ions.

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers, constructed entirely from light elements linked by strong covalent bonds. nih.gov Similar to MOFs, the properties of COFs can be tailored through the choice of building blocks. The bifunctional nature of [1,1'-Biphenyl]-4-ol, 4'-mercapto- makes it a potential candidate as a modulator or a functional building block in COF synthesis. Post-synthetic modification of COFs with this molecule, for example through thiol-ene click chemistry on a vinyl-functionalized COF, could be used to introduce chelating sites for applications such as environmental remediation. nih.gov

Application in Advanced Catalytic Systems

The distinct electronic and steric properties of the biphenyl-thiol-phenol motif in [1,1'-Biphenyl]-4-ol, 4'-mercapto- make it a valuable component in the design of advanced catalytic systems.

Ligand Design for Homogeneous Catalysis Utilizing the Biphenyl-Thiol-Phenol Motif

In homogeneous catalysis, the ligand plays a crucial role in modulating the activity and selectivity of the metal center. nih.govexlibrisgroup.com The [1,1'-Biphenyl]-4-ol, 4'-mercapto- scaffold can be incorporated into more complex ligand structures, for example, by modifying the hydroxyl and thiol groups to include phosphine (B1218219) or other coordinating moieties.

The biphenyl backbone provides a rigid and sterically defined framework, which can influence the coordination geometry around the metal center and, consequently, the stereochemical outcome of a catalytic reaction. The presence of both a potential hydrogen bond donor (phenol) and a soft sulfur donor (thiol) within the same ligand framework can lead to cooperative effects in catalysis. For instance, the phenol group could activate a substrate through hydrogen bonding, while the thiol or a derivative thereof coordinates to the metal center. This bifunctional activation can lead to enhanced reaction rates and selectivities. Research into bifunctional ligands has shown that remote functional groups can significantly impact the efficiency and even enable new reactivities in catalysis. nsf.gov

Heterogeneous Catalysis via Surface Immobilization of [1,1'-Biphenyl]-4-ol, 4'-mercapto-

The strong affinity of the thiol group for noble metal surfaces allows for the straightforward immobilization of [1,1'-Biphenyl]-4-ol, 4'-mercapto- onto solid supports, such as gold nanoparticles or flat gold surfaces. This creates a heterogeneous catalyst where the catalytically active sites, potentially involving the phenol group or a metal complex coordinated to it, are readily accessible while the catalyst itself can be easily separated from the reaction mixture.

The self-assembly of these molecules into ordered monolayers can lead to well-defined active sites with a high degree of uniformity. The phenol group, oriented away from the surface, can participate in acid-base catalysis or can be further functionalized with other catalytic moieties. The rigid biphenyl spacer ensures that the active sites are held at a specific distance from the support, which can prevent undesirable surface interactions and deactivation.

Below is a table summarizing the properties of related compounds that are relevant to the applications discussed:

Compound NameCAS NumberMolecular FormulaKey Feature
[1,1'-Biphenyl]-4-ol, 4'-mercapto-196940-30-4C₁₂H₁₀OSThiol and hydroxyl groups
[1,1'-Biphenyl]-4-ol92-69-3C₁₂H₁₀OHydroxyl group on biphenyl
Biphenyl-4-thiol19813-90-2C₁₂H₁₀SThiol group on biphenyl
4'-Methyl[1,1'-biphenyl]-4-thiol200958-14-1C₁₃H₁₂SMethylated biphenyl thiol
4'-Mercapto-[1,1'-biphenyl]-4-carbonitrile64409-12-7C₁₃H₉NSThiol and nitrile groups

1,1 Biphenyl 4 Ol, 4 Mercapto in Supramolecular Chemistry and Molecular Recognition

Host-Guest Chemistry and Complexation Studies Involving [1,1'-Biphenyl]-4-ol, 4'-mercapto-

Host-guest chemistry involves the formation of unique complexes between a "host" molecule, which typically possesses a cavity or binding site, and a "guest" molecule or ion that is held within the host by non-covalent forces. wikipedia.org These forces can include hydrogen bonding, ionic bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org The binding between host and guest can be highly selective, a phenomenon known as molecular recognition. wikipedia.org

While specific host-guest complexation studies directly involving [1,1'-Biphenyl]-4-ol, 4'-mercapto- as either the host or the guest are not extensively documented in the reviewed literature, its molecular structure suggests significant potential for such applications. The rigid biphenyl (B1667301) spacer provides a defined geometry, while the terminal functional groups offer specific interaction sites.

The hydroxyl group can act as a hydrogen bond donor and acceptor, and the thiol group can coordinate with metal ions or participate in other non-covalent interactions. This dual functionality could allow the molecule to act as a guest, binding within larger host molecules like cyclodextrins or calixarenes, which are known to encapsulate hydrophobic guests. thno.org For instance, cyclodextrins form inclusion complexes with a variety of guest molecules, driven by hydrophobic and van der Waals interactions within their nonpolar cavities. thno.org The biphenyl core of the title compound would be a suitable candidate for encapsulation.

Conversely, self-assembled structures of [1,1'-Biphenyl]-4-ol, 4'-mercapto- could create cavities or surfaces that act as hosts for smaller guest molecules. The defined orientation of the molecules in a self-assembled monolayer (SAM), for example, could create a surface with specific recognition properties for analytes in solution. While direct experimental data is pending, the structural characteristics of [1,1'-Biphenyl]-4-ol, 4'-mercapto- make it a promising candidate for future research in host-guest chemistry.

Exploration of Hydrogen Bonding Networks and Thiol-Based Non-Covalent Interactions

Non-covalent interactions are fundamental to the structure and function of supramolecular assemblies. researchgate.net [1,1'-Biphenyl]-4-ol, 4'-mercapto- is capable of participating in a rich network of such interactions, primarily through its hydroxyl and mercapto functional groups.

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. In the solid state, molecules like [1,1'-Biphenyl]-4-ol, 4'-mercapto- are expected to form extensive hydrogen-bonding networks. For example, a related compound, 4'-hydroxybiphenyl-4-carboxylic acid, forms hydrogen-bonded dimers through its carboxylic acid groups and extended chains via its hydroxyl groups, creating a layered structure. nih.gov Similarly, the hydroxyl group of [1,1'-Biphenyl]-4-ol, 4'-mercapto- can form intermolecular O-H···O bonds, leading to the formation of chains, sheets, or more complex three-dimensional architectures in the crystalline state. researchgate.netnih.gov These directional and specific interactions are crucial in dictating the packing of molecules in crystals. mdpi.com

Thiol-Based Non-Covalent Interactions: The mercapto group, while a weaker hydrogen bond donor than the hydroxyl group, can still participate in non-covalent interactions. A key interaction for thiols is the S-H/π interaction, where the thiol proton interacts favorably with the electron-rich face of an aromatic ring. nih.gov Studies on thiol-containing molecules have shown that these interactions can be significant determinants of molecular conformation and packing in crystals. nih.gov The biphenyl rings within the [1,1'-Biphenyl]-4-ol, 4'-mercapto- structure itself, or in neighboring molecules, could serve as the π-system for such interactions. Furthermore, the sulfur atom can act as a hydrogen bond acceptor and participate in chalcogen bonding. nih.gov

The interplay between the strong hydrogen bonds from the hydroxyl group and the weaker, more subtle interactions from the thiol group provides a mechanism for fine-tuning the resulting supramolecular structures.

Directed Self-Assembly of [1,1'-Biphenyl]-4-ol, 4'-mercapto- Based Architectures

The ability of molecules to spontaneously organize into well-defined, stable structures is a cornerstone of bottom-up nanofabrication. [1,1'-Biphenyl]-4-ol, 4'-mercapto- is an excellent candidate for directed self-assembly, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces.

The thiol group has a strong affinity for noble metals, especially gold, leading to the formation of a stable sulfur-gold bond. utexas.edu This allows for the creation of densely packed, oriented monolayers of biphenyl-based thiols on gold substrates. tu-dresden.de The rigid biphenyl backbone prevents the conformational disorder often seen in alkanethiol SAMs, resulting in highly ordered and stable surfaces. tu-dresden.de

Studies on 4'-substituted-4-mercaptobiphenyls have shown that the nature of the terminal group (the 4'-substituent) and the solvent used for deposition significantly impact the structure and properties of the resulting SAM. tu-dresden.de The terminal hydroxyl group in [1,1'-Biphenyl]-4-ol, 4'-mercapto- would be exposed at the surface of the monolayer. This would create a hydrophilic surface capable of participating in hydrogen bonding with its surroundings, influencing properties like wetting and adhesion.

The molecular orientation within these SAMs has been investigated using techniques like infrared spectroscopy. The tilt angle of the biphenyl moiety with respect to the surface normal is a key parameter in defining the structure of the monolayer. The table below summarizes findings for related 4'-substituted-4-mercaptobiphenyl SAMs on gold, which can provide an indication of the expected structure for the hydroxyl-terminated analogue.

Substituent (4'-position)Tilt Angle from Surface Normal on Au(111)Reference
-NO214° nih.gov
-C(O)CH320° nih.gov
-CO2Et12° nih.gov
-CH3Small tilt angles suggested tu-dresden.de
-CF3Small tilt angles suggested tu-dresden.de

These studies indicate that biphenyl thiols generally adopt a near-upright orientation on the surface. tu-dresden.de The stability and ordered nature of these SAMs make them ideal platforms for a variety of applications, including as model surfaces for studying interfacial phenomena, as templates for crystal growth, and as components in molecular electronic devices. The presence of the hydroxyl group on the surface of a SAM formed from [1,1'-Biphenyl]-4-ol, 4'-mercapto- offers a handle for further chemical modification or for directing the assembly of subsequent layers through hydrogen bonding.

Advanced Analytical Methodologies for the Characterization and Quantification of 1,1 Biphenyl 4 Ol, 4 Mercapto in Research Contexts

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isolation in Synthetic Research

Chromatographic methods are indispensable tools in synthetic chemistry for both the assessment of product purity and the isolation of target compounds from reaction mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of [1,1'-Biphenyl]-4-ol, 4'-mercapto- due to its relatively low volatility and the presence of polar functional groups. A reversed-phase HPLC method would be the standard approach, utilizing a nonpolar stationary phase and a polar mobile phase. The biphenyl (B1667301) backbone provides hydrophobicity, while the hydroxyl and mercapto groups introduce polarity, influencing its retention behavior. A C18 or a specialized biphenyl stationary phase could offer enhanced retention and selectivity for aromatic compounds through π-π interactions. phenomenex.com Gradient elution, starting with a higher proportion of a weak solvent (e.g., water with a small amount of acid for protonation control) and gradually increasing the concentration of a stronger organic solvent (e.g., acetonitrile (B52724) or methanol), would likely be necessary to achieve good peak shape and resolution from impurities. Detection is typically accomplished using a UV-Vis detector, set at a wavelength where the biphenyl chromophore exhibits maximum absorbance.

Gas Chromatography (GC), while also a powerful separation technique, would require derivatization of the polar hydroxyl and mercapto groups to increase the volatility and thermal stability of [1,1'-Biphenyl]-4-ol, 4'-mercapto-. sigmaaldrich.com Silylation is a common derivatization technique for this purpose. The analysis of sulfur compounds by GC often employs a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD) for selective and sensitive detection. americanlaboratory.com For general purity assessment, a flame ionization detector (FID) would be suitable. The choice of capillary column is also critical, with nonpolar or medium-polarity columns being appropriate for the derivatized analyte.

Interactive Data Table: Illustrative HPLC Purity Analysis of a Synthesized Batch of [1,1'-Biphenyl]-4-ol, 4'-mercapto-

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 6.8 min
Purity (by area %) 98.5%

Advanced Spectrophotometric Methods for Quantitative Analysis in Experimental Formulations

Spectrophotometry, particularly UV-Visible spectroscopy, offers a rapid and cost-effective method for the quantitative analysis of [1,1'-Biphenyl]-4-ol, 4'-mercapto- in solutions and experimental formulations. The extended π-system of the biphenyl structure is expected to give rise to strong UV absorbance.

For quantitative analysis, a calibration curve must first be established by preparing a series of standard solutions of the purified compound at known concentrations. The absorbance of each standard is then measured at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The λmax can be determined by scanning a dilute solution of the compound across a range of UV-wavelengths. For biphenyl derivatives, this is often in the range of 250-280 nm. It is crucial to use a suitable solvent that dissolves the compound well and does not absorb significantly in the analytical wavelength range. The presence of the hydroxyl and mercapto groups may cause shifts in the λmax depending on the pH of the solution, a phenomenon that can also be exploited for selective measurements.

Interactive Data Table: Example Calibration Data for Spectrophotometric Quantification

Concentration (µg/mL)Absorbance at λmax (260 nm)
1.00.112
2.50.278
5.00.554
7.50.831
10.01.105

Electrochemical Sensor Development for Targeted Detection in Specific Research Environments

Electrochemical sensors offer high sensitivity, selectivity, and the potential for miniaturization and real-time monitoring, making them attractive for the targeted detection of [1,1'-Biphenyl]-4-ol, 4'-mercapto- in specific research environments, such as in situ reaction monitoring or in biological matrices. The electroactive nature of both the phenolic hydroxyl group and the mercapto group makes this compound a suitable candidate for electrochemical detection.

The development of an electrochemical sensor would typically involve the modification of a working electrode (e.g., glassy carbon, gold, or platinum) to enhance the sensitivity and selectivity towards the target analyte. The thiol group of [1,1'-Biphenyl]-4-ol, 4'-mercapto- can readily self-assemble on a gold electrode surface, providing a straightforward immobilization strategy. Alternatively, the electrode surface can be modified with nanomaterials such as carbon nanotubes or graphene, which can increase the surface area and facilitate electron transfer. nih.govnih.gov Molecularly imprinted polymers (MIPs) could also be employed to create specific recognition sites for the target molecule, thereby significantly improving selectivity. mdpi.com

Voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) would be used to characterize the electrochemical behavior of the compound and for its quantification. researchgate.net The oxidation potentials of the hydroxyl and mercapto groups would serve as the analytical signals. DPV, in particular, offers lower detection limits by minimizing the background charging current.

Interactive Data Table: Projected Performance Characteristics of a Hypothetical Electrochemical Sensor

ParameterProjected Value
Electrode Gold Electrode Modified with Graphene Oxide
Technique Differential Pulse Voltammetry (DPV)
Linear Range 0.1 µM - 100 µM
Limit of Detection (LOD) 0.05 µM
Response Time < 1 minute
Selectivity High (with potential for interference from other phenols/thiols)

Future Research Directions and Emerging Paradigms for 1,1 Biphenyl 4 Ol, 4 Mercapto

Exploration of Novel and Highly Efficient Synthetic Pathways

Key areas of exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful tool for forming the biphenyl (B1667301) bond. researchgate.net Future research will focus on one-pot procedures that combine the coupling reaction with the introduction of the functional groups, possibly using protected thiol and hydroxyl precursors. The development of water-soluble or reusable catalysts, such as fullerene-supported PdCl2, could significantly improve the environmental footprint of the synthesis. researchgate.net

Directed C-H Functionalization: Recent advances in palladium-catalyzed remote C-H functionalization of biphenyl derivatives offer a new avenue for synthesis. escholarship.org This approach could allow for the direct introduction of the hydroxyl or a protected mercapto group onto a pre-formed biphenyl core, reducing the number of synthetic steps required.

Benzyne Chemistry: One-pot procedures involving the reaction of arylmagnesium halides with benzyne, followed by trapping with a sulfur-containing electrophile, could provide a rapid and efficient route to the core structure. nih.govacs.org

The following table compares potential synthetic strategies for [1,1'-Biphenyl]-4-ol, 4'-mercapto-.

Synthetic Strategy Potential Advantages Potential Challenges Key Research Focus
Suzuki-Miyaura Coupling High yields, excellent functional group tolerance, well-established. researchgate.netRequires pre-functionalized starting materials (boronic acids and aryl halides).Development of one-pot procedures and green, recyclable catalysts. researchgate.net
Directed C-H Activation High atom economy, reduces synthetic steps. escholarship.orgAchieving precise regioselectivity for both functional groups can be difficult.Design of new ligands to control selectivity and improve yields. escholarship.org
Flow Chemistry Synthesis Improved safety, scalability, and reaction control; potential for higher yields and purity.Requires specialized equipment; optimization of reaction conditions can be complex.Integration of multiple reaction steps into a continuous flow process.

Integration into Bio-Inspired Materials and Systems (excluding clinical human trials)

The unique combination of a surface-active thiol group and a hydrogen-bonding hydroxyl group makes [1,1'-Biphenyl]-4-ol, 4'-mercapto- an ideal building block for bio-inspired materials. These materials mimic biological structures and functions to create advanced devices and systems.

A primary application lies in the formation of self-assembled monolayers (SAMs) on gold surfaces. nih.gov The thiol group forms a strong covalent bond with gold, allowing the molecules to orient themselves into a highly ordered, densely packed film. nih.govacs.org The rigid biphenyl unit acts as a spacer, while the terminal hydroxyl group can be used to tailor the surface properties.

Future research in this area includes:

Biosensor Development: SAMs of [1,1'-Biphenyl]-4-ol, 4'-mercapto- can serve as a platform for immobilizing biomolecules. The hydroxyl group can be used as an attachment point for enzymes, antibodies, or DNA, creating a specific recognition layer for detecting target analytes. The biphenyl structure provides a well-defined distance from the surface, which can be crucial for maintaining the activity of the immobilized biomolecule.

Mimicking Cell Membranes: By creating mixed SAMs with other thiol-containing molecules, it is possible to create surfaces that mimic the complexity of cell membranes. The hydroxyl groups of [1,1'-Biphenyl]-4-ol, 4'-mercapto- can mimic the head groups of phospholipids, allowing for the study of protein-membrane interactions or the development of antifouling surfaces.

Drug Delivery Platforms: Nanoparticles functionalized with [1,1'-Biphenyl]-4-ol, 4'-mercapto- could be designed for targeted drug delivery. The thiol group can anchor the molecule to a gold nanoparticle core, while the hydroxyl group can be used to attach targeting ligands or drug molecules.

This table summarizes the potential roles of the compound's functional groups in bio-inspired systems.

Functional Group Primary Role Potential Bio-Inspired Application
Thiol (-SH) Covalent anchoring to gold surfaces. nih.govFormation of stable SAMs for biosensors and biocompatible coatings.
Biphenyl Core Provides rigidity, structural order, and defined spacing. aps.orgCreates well-defined molecular architectures for mimicking biological interfaces.
Hydroxyl (-OH) Hydrogen bonding, surface hydrophilicity modification, attachment point. nih.govSpecific recognition sites for biomolecules, control of protein adsorption.

Development of Responsive and Adaptive Smart Materials Utilizing [1,1'-Biphenyl]-4-ol, 4'-mercapto-

Smart materials can change their properties in response to external stimuli. rsc.orgnih.govacs.org The functional groups on [1,1'-Biphenyl]-4-ol, 4'-mercapto- make it an excellent candidate for incorporation into multi-stimuli-responsive polymers. rsc.org

The thiol group is particularly interesting for creating redox-responsive materials . nih.gov Thiols can be oxidized to form disulfide bonds (-S-S-), which can act as cross-links in a polymer network. rsc.org These cross-links can be broken by introducing a reducing agent, causing the material to change its structure, for example, by dissolving a hydrogel. nih.govusm.edu

Future research directions include:

Redox-Responsive Hydrogels: Incorporating [1,1'-Biphenyl]-4-ol, 4'-mercapto- as a monomer or cross-linker in hydrogels could lead to materials that can be assembled and disassembled on demand. researchgate.net This could be used for controlled release of encapsulated molecules or for creating dynamic scaffolds for tissue engineering.

Dual-Responsive Systems: The hydroxyl group can be sensitive to changes in pH, becoming deprotonated under basic conditions. A polymer containing [1,1'-Biphenyl]-4-ol, 4'-mercapto- could therefore be designed to respond to both redox potential and pH, allowing for more complex and controlled behavior. taylorfrancis.com

Shape-Memory Polymers: The rigid biphenyl unit can introduce liquid crystalline or other ordered phases into a polymer. The disulfide cross-links could be used to set a temporary shape, which is then held until a reducing stimulus triggers a return to the original, permanent shape.

The table below illustrates how a hypothetical polymer incorporating this molecule could respond to different stimuli.

Stimulus Chemical Change Macroscopic Material Response
Oxidizing Agent Thiol groups form disulfide bonds (-SH → -S-S-).Polymer cross-linking, hydrogel formation, increased stiffness.
Reducing Agent (e.g., DTT) Disulfide bonds are cleaved back to thiols (-S-S- → -SH). nih.govDissolution of hydrogel, decreased stiffness, release of cargo.
High pH Hydroxyl group deprotonates (-OH → -O⁻).Increased hydrophilicity, swelling of the polymer network.
Low pH Deprotonated hydroxyl group is protonated (-O⁻ → -OH).Decreased hydrophilicity, shrinking of the polymer network.

Machine Learning and Artificial Intelligence Applications in Predicting Reactivity and Properties of [1,1'-Biphenyl]-4-ol, 4'-mercapto-

For [1,1'-Biphenyl]-4-ol, 4'-mercapto-, ML can be applied in several ways:

Predicting Reactivity: ML models can be trained on large datasets of chemical reactions to predict the outcome of synthetic steps. youtube.com This could help optimize the synthesis of [1,1'-Biphenyl]-4-ol, 4'-mercapto- or predict its reactivity as a monomer in polymerization reactions.

Quantitative Structure-Property Relationship (QSPR): By analyzing the molecular structure, ML algorithms can predict a wide range of physical and chemical properties. For this compound, models could predict its solubility, electronic properties (HOMO/LUMO levels), and self-assembly behavior on different surfaces.

Quantitative Structure-Toxicity Relationship (QSTR): Predicting the potential toxicity of chemicals is a critical application of ML in chemistry. nih.gov QSTR models have been developed for polychlorinated biphenyls (PCBs) and could be adapted to predict the toxicological profile of [1,1'-Biphenyl]-4-ol, 4'-mercapto- based on its structural features, such as the presence and position of the hydroxyl and mercapto groups. nih.govnih.govsciencepublishinggroup.comresearchgate.net

This table shows examples of molecular descriptors for [1,1'-Biphenyl]-4-ol, 4'-mercapto- that could be used as inputs for an ML model and the properties that could be predicted.

Input: Molecular Descriptors Output: Predicted Property Potential Application
2D Fingerprints, Molecular GraphsReactivity in Suzuki CouplingOptimization of synthetic pathways.
Electrostatic Potential, Dipole Moment nih.govSelf-assembly orientation on gold. nih.govDesign of ordered monolayers for biosensors.
HOMO/LUMO Energies, Torsion Angle aps.orgElectronic Conductance nih.govScreening for molecular electronics applications.
LogP, Polar Surface AreaBiological Activity / Toxicity (QSTR) nih.govEarly-stage hazard assessment.

Interdisciplinary Research Opportunities for [1,1'-Biphenyl]-4-ol, 4'-mercapto- in Emerging Technologies

The unique properties of [1,1'-Biphenyl]-4-ol, 4'-mercapto- open up research opportunities that span multiple scientific disciplines and emerging technologies.

Molecular Electronics: Biphenyl dithiol has been extensively studied as a molecular wire due to its conjugated π-system. aps.orgnih.govresearchgate.net [1,1'-Biphenyl]-4-ol, 4'-mercapto-, with its single thiol anchor, is an ideal candidate for studying charge transport through single-molecule junctions using techniques like scanning tunneling microscopy break-junction (STM-BJ). nih.gov The hydroxyl group could act as a "gate," allowing the molecule's conductance to be modulated by changes in the local chemical environment (e.g., pH), creating a molecular switch. This research would involve collaboration between synthetic chemists, physicists, and electrical engineers.

Organic Electronics (OLEDs): Biphenyl derivatives are widely used as stable, high-bandgap host materials in organic light-emitting diodes (OLEDs). nih.govacs.orgresearchgate.net The rigid structure of [1,1'-Biphenyl]-4-ol, 4'-mercapto- is well-suited for this application. researchgate.net The functional groups could be used to tune the material's charge transport properties or to covalently link it to other layers within the OLED stack, potentially improving device stability and lifetime. oled.com This area would foster collaboration between materials chemists and device physicists.

Advanced Sensors and Diagnostics: Combining the self-assembly properties of this molecule with machine learning could lead to highly sophisticated sensor arrays ("electronic noses"). Different functionalized biphenyl thiols could be patterned onto an electrode array, and the collective response of the array to a complex analyte mixture could be interpreted by an AI algorithm. This interdisciplinary approach, merging materials science, analytical chemistry, and computer science, could revolutionize environmental monitoring and medical diagnostics.

The following table maps the features of [1,1'-Biphenyl]-4-ol, 4'-mercapto- to potential interdisciplinary research areas.

Emerging Technology Key Feature of Compound Relevant Scientific Disciplines
Molecular Electronics Thiol anchor, conjugated biphenyl core, polar -OH group. nih.govnih.govPhysics, Electrical Engineering, Synthetic Chemistry
Organic Light-Emitting Diodes (OLEDs) Rigid biphenyl host structure, functional groups for tuning. nih.govacs.orgMaterials Science, Device Physics, Organic Chemistry
AI-Powered Sensor Arrays Self-assembly into SAMs, modifiable surface chemistry. nih.govComputer Science, Analytical Chemistry, Nanotechnology
Smart Coatings Redox- and pH-responsive functional groups. nih.govtaylorfrancis.comPolymer Science, Surface Engineering, Environmental Science

Q & A

Basic: What synthetic methodologies are optimal for preparing [1,1'-Biphenyl]-4-ol, 4'-mercapto-?

Answer:
The synthesis typically involves two key steps:

Biphenyl framework construction via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions. Aryl halides and boronic acids are common precursors.

Functionalization : Introduce the mercapto (-SH) group at the 4'-position using nucleophilic substitution (e.g., NaSH or thiolation reagents) or thiol-ene "click" chemistry.

  • Critical conditions : Temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%) significantly impact yield.
  • Purification : Reverse-phase HPLC or column chromatography is recommended to isolate the product .

Basic: What analytical techniques are most effective for characterizing [1,1'-Biphenyl]-4-ol, 4'-mercapto-?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm biphenyl backbone and substituent positions (e.g., hydroxyl at 4-position, mercapto at 4').
    • HSQC/HMBC : Resolve coupling between aromatic protons and functional groups.
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF).
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for purity assessment. Retention time ~8–12 minutes under optimized conditions .

Advanced: How do the electronic transport properties of [1,1'-Biphenyl]-4-ol, 4'-mercapto- compare to symmetric dithiol derivatives?

Answer:
Studies using the break-junction technique (MCBJ) reveal:

  • Conductance : Asymmetric 4'-mercapto derivatives exhibit conductance ~0.01G₀ (similar to symmetric dithiols like [1,1'-biphenyl]-4,4'-dithiol).
  • Mechanism : Coherent electron tunneling through the biphenyl backbone dominates, with minor asymmetry effects from the hydroxyl group.
  • Comparison Table :
Property[1,1'-Biphenyl]-4-ol, 4'-mercapto-[1,1'-Biphenyl]-4,4'-dithiol
Conductance (G₀)~0.01~0.01
SymmetryAsymmetric (OH vs. SH)Symmetric (SH-SH)
I-V Curve LinearitySlight asymmetrySymmetric
Stability in JunctionsModerateHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,1'-Biphenyl]-4-ol, 4'-mercapto-
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-4-ol, 4'-mercapto-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.